molecular formula C16H16F2N4O B7094526 N-(2,4-difluorophenyl)-2-(3-pyrimidin-2-ylpyrrolidin-1-yl)acetamide

N-(2,4-difluorophenyl)-2-(3-pyrimidin-2-ylpyrrolidin-1-yl)acetamide

Cat. No.: B7094526
M. Wt: 318.32 g/mol
InChI Key: AGULGEFXLGKSHS-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(3-pyrimidin-2-ylpyrrolidin-1-yl)acetamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a pyrimidinyl group, and a pyrrolidinyl group

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(3-pyrimidin-2-ylpyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O/c17-12-2-3-14(13(18)8-12)21-15(23)10-22-7-4-11(9-22)16-19-5-1-6-20-16/h1-3,5-6,8,11H,4,7,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGULGEFXLGKSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NC=CC=N2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(3-pyrimidin-2-ylpyrrolidin-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the pyrrolidine ring: This step involves the cyclization of an appropriate precursor to form the pyrrolidine ring.

    Introduction of the pyrimidinyl group: This can be achieved through a nucleophilic substitution reaction where a pyrimidine derivative is introduced.

    Attachment of the difluorophenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the difluorophenyl group to the intermediate compound.

    Formation of the acetamide linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, reduce costs, and ensure scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(3-pyrimidin-2-ylpyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl or pyrimidinyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(3-pyrimidin-2-ylpyrrolidin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used as a tool to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(3-pyrimidin-2-ylpyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-(3-pyridin-2-ylpyrrolidin-1-yl)acetamide: Similar structure with a pyridine ring instead of a pyrimidine ring.

    N-(2,4-difluorophenyl)-2-(3-pyrimidin-2-ylpiperidin-1-yl)acetamide: Similar structure with a piperidine ring instead of a pyrrolidine ring.

    N-(2,4-difluorophenyl)-2-(3-pyrimidin-2-ylmorpholin-1-yl)acetamide: Similar structure with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

N-(2,4-difluorophenyl)-2-(3-pyrimidin-2-ylpyrrolidin-1-yl)acetamide is unique due to the specific combination of functional groups and the spatial arrangement of its atoms

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